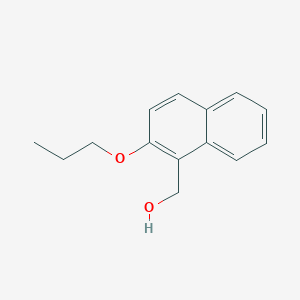

(2-Propoxy-1-naphthyl)methanol

Description

(2-Propoxy-1-naphthyl)methanol is a naphthalene-derived alcohol featuring a hydroxymethyl group at the 1-position of the naphthalene ring and a propoxy substituent at the 2-position. Its structure combines aromatic rigidity with the flexibility of an alkoxy side chain, making it relevant in organic synthesis, materials science, and pharmaceutical intermediates. The compound’s stereoelectronic properties are influenced by the naphthalene ring’s conjugation and the steric effects of the propoxy group.

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27g/mol |

IUPAC Name |

(2-propoxynaphthalen-1-yl)methanol |

InChI |

InChI=1S/C14H16O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,15H,2,9-10H2,1H3 |

InChI Key |

JKNQJQDURJGJGY-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)CO |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Naphthalen-1-ylmethanol: The parent compound lacking the 2-propoxy group.

- (2-Methoxy-1-naphthyl)methanol: Substituted with a methoxy group instead of propoxy.

- (2-Ethoxy-1-naphthyl)methanol: Ethoxy-substituted variant.

Table 1: Substituent Impact on Physicochemical Properties

Key Observations :

- The propoxy group increases molecular weight and hydrophobicity compared to methoxy/ethoxy derivatives, reducing water solubility.

- Boiling points rise with larger alkoxy substituents due to increased van der Waals interactions .

Crystallographic and Conformational Analysis

Naphthalen-1-ylmethanol (parent compound) exhibits bond lengths such as C7–C8 (1.44 Å) and torsional angles (e.g., −176.55° for C6–C7–C8–C9) . The propoxy substituent in (2-Propoxy-1-naphthyl)methanol likely introduces steric hindrance, altering dihedral angles and packing efficiency in crystalline phases. For example, the parent compound’s C8–H8 bond angle is 177.24° , which may shift in the propoxy derivative due to increased steric bulk.

Thermodynamic and Reactivity Trends

- Thermal Stability : Larger alkoxy groups (e.g., propoxy) enhance thermal stability compared to methoxy due to reduced electron-withdrawing effects and increased molecular inertia.

- Reactivity: The hydroxymethyl group in (2-Propoxy-1-naphthyl)methanol is less acidic than in the parent compound due to electron-donating propoxy substitution, impacting its participation in oxidation or esterification reactions .

Table 2: Reactivity Comparison

| Reaction Type | Naphthalen-1-ylmethanol | (2-Propoxy-1-naphthyl)methanol |

|---|---|---|

| Oxidation (to aldehyde) | High yield | Moderate yield (steric hindrance) |

| Esterification | Fast kinetics | Slower (lower acidity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.